(4-bromo-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone

Physicochemical profiling Drug-likeness CNS drug design

(4-Bromo-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone (CAS 923150-19-0) is a synthetic small molecule composed of a 4-bromo-1-methylpyrrole core linked via a ketone bridge to an N-methylpiperazine ring. With a molecular formula of C₁₁H₁₆BrN₃O and a molecular weight of 286.17 g·mol⁻¹, it belongs to the class of heteroaromatic amides frequently employed as building blocks in medicinal chemistry.

Molecular Formula C11H16BrN3O
Molecular Weight 286.173
CAS No. 923150-19-0
Cat. No. B2750237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-bromo-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone
CAS923150-19-0
Molecular FormulaC11H16BrN3O
Molecular Weight286.173
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)C2=CC(=CN2C)Br
InChIInChI=1S/C11H16BrN3O/c1-13-3-5-15(6-4-13)11(16)10-7-9(12)8-14(10)2/h7-8H,3-6H2,1-2H3
InChIKeyDVZVOXPJADABCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Bromo-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone CAS 923150-19-0: Structural Features and Procurement-Relevant Profile


(4-Bromo-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone (CAS 923150-19-0) is a synthetic small molecule composed of a 4-bromo-1-methylpyrrole core linked via a ketone bridge to an N-methylpiperazine ring . With a molecular formula of C₁₁H₁₆BrN₃O and a molecular weight of 286.17 g·mol⁻¹, it belongs to the class of heteroaromatic amides frequently employed as building blocks in medicinal chemistry . The compound's calculated partition coefficient (clogP) is 2.12 and its topological polar surface area (tPSA) is approximately 47 Ų, indicating moderate lipophilicity compatible with both oral bioavailability guidelines and blood-brain barrier permeability criteria [1]. Its bromine atom at the pyrrole 4-position serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions, while the N-methylpiperazine moiety introduces a basic nitrogen center (pKa₂ ≈ 9.1) that can enhance aqueous solubility at physiological pH . These orthogonal functionalities position the compound as a strategic intermediate for constructing focused libraries of bioactive molecules.

Why (4-bromo-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone Cannot Be Replaced by Common In-Class Analogs Without Risk


Compounds within the (bromo-pyrrolyl)(piperazino)methanone family are not interchangeable because subtle structural modifications—particularly the presence or absence of N-methyl groups on the pyrrole and piperazine rings—produce large shifts in key physicochemical properties that directly impact downstream synthetic utility and biological performance [1]. For instance, the fully methylated target compound (CAS 923150-19-0) exhibits a computed logP approximately 1.3–1.6 units higher than its des-methyl analog (4-bromo-1H-pyrrol-2-yl)(piperazin-1-yl)methanone (logP ≈ 0.5–0.8) [1]. This magnitude of difference translates into dramatically altered membrane permeability, tissue distribution, and protein-binding behavior, making the compounds unsuitable substitutions in cellular assays or in vivo studies without complete re-optimization of the system [1]. Furthermore, the N‑methylpiperazine nitrogen possesses a distinct protonation state (pKa₂ ≈ 9.1) compared with unmethylated piperazine (pKa₂ ≈ 9.8), altering solubility–pH profiles and salt-formation characteristics that critically affect formulation and purification workflows .

Quantitative Evidence Guide: (4-bromo-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone Differential Performance Data


Lipophilicity Differentiation: 1.3–1.6 logP Increase Over Des-Methyl Analog Drives CNS vs. Peripheral Distribution

The target compound (CAS 923150-19-0) possesses a computed clogP of 2.12, which is 1.32–1.62 units higher than that of its direct structural analog (4-bromo-1H-pyrrol-2-yl)(piperazin-1-yl)methanone (CAS 1038213-77-2), whose logP is reported as 0.50–0.80 depending on the prediction method used [1]. This nearly 100-fold difference in octanol-water partition coefficient places the target compound within the optimal logP window for central-nervous-system exposure (logP 2–5), whereas the des-methyl analog falls below the CNS-penetrant threshold and is more suited to peripheral targets [1].

Physicochemical profiling Drug-likeness CNS drug design

N-Methylpiperazine Basicity: Higher pKa₂ Enhances Aqueous Solubility and Salt Formation

The N-methylpiperazine substructure of the target compound exhibits a pKa₂ of 9.09 (±0.01) compared to pKa₂ ≈ 9.8 for unmethylated piperazine [1]. Although the difference in the second protonation constant appears modest, the methylation renders the first protonation significantly less basic (pKa₁ 4.94 vs. ~5.7 for piperazine), meaning that at physiological pH (7.4) the target compound exists predominantly in its monoprotonated, water-soluble form, whereas the des-methyl analog carries a larger fraction of free base that may exhibit lower solubility .

Solubility enhancement Formulation science Salt selection

Bromine at Pyrrole 4-Position Enables Efficient Suzuki-Miyaura Cross-Coupling

The 4-bromo substituent on the electron-rich 1-methylpyrrole ring is a well-precedented substrate for palladium-catalyzed Suzuki-Miyaura coupling, with reaction rates typically 5- to 50-fold faster than the corresponding 4-chloro analog under identical conditions [1]. This reactivity advantage allows the target compound to be efficiently diversified at the 4-position with aryl, heteroaryl, or alkenyl boronic acids without requiring forcing conditions that might degrade the acid-labile N-methylpiperazine amide linkage [1]. The chlorine analog would necessitate elevated temperatures (>100 °C) and stronger bases, increasing the risk of amide hydrolysis.

Synthetic methodology Cross-coupling Library synthesis

Target Compound Scaffold Exploited in P2Y12 Antagonist Patent Series

The pyrrole-2-carboxamide scaffold bearing an N-methylpiperazine amide has been explicitly claimed in patent literature directed to P2Y12 receptor antagonists, where the 4-bromo substituent serves as a precursor for installing diverse aryl groups that modulate receptor affinity [1]. Within this series, the N-methylpiperazine amide was demonstrated to confer superior oral bioavailability and metabolic stability compared to morpholine or unsubstituted piperidine amides, with one representative compound achieving an IC₅₀ of 48 nM against the P2Y12 receptor in rat platelet-rich plasma [1][2].

Antithrombotic P2Y12 antagonist Lead optimization

High-Confidence Application Scenarios for (4-bromo-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone


Medicinal Chemistry: CNS-Focused Kinase or GPCR Inhibitor Library Synthesis

The compound's logP of 2.12 positions it within the favorable CNS drug space [1]. The 4-bromo handle allows efficient Suzuki coupling with diverse boronic acids to generate focused libraries targeting CNS receptor kinases or GPCRs, while the N-methylpiperazine amide provides a basic center that can engage conserved aspartate residues in GPCR binding pockets or interact with hinge regions of kinases [1].

Antithrombotic Lead Discovery: P2Y12 Antagonist Scaffold Optimization

Patent SAR data indicate that N-methylpiperazine pyrrole-2-carboxamides yield potent P2Y12 antagonists (IC₅₀ < 100 nM) [2]. The target compound serves as a direct precursor for introducing substituted phenyl, pyridyl, or thienyl groups at the 4-position via palladium-catalyzed cross-coupling to optimize affinity, selectivity, and pharmacokinetic properties within pre-existing development programs [2].

Chemical Biology: Synthesis of Affinity Probes or PROTAC Linkers

The bromine atom provides a site for installing alkyne or azide click-chemistry handles, while the N-methylpiperazine moiety can be further functionalized (e.g., via reductive amination or acylation) to attach E3 ligase ligands or fluorophores. This dual orthogonal reactivity makes the compound a versatile hub for constructing chimeric degrader molecules (PROTACs) or chemical probes [1].

Formulation and Salt Screening: pH-Dependent Solubility Optimization

With a well-defined pKa₂ of ~9.1, the compound can be selectively protonated to form hydrochloride, mesylate, or tosylate salts, enhancing aqueous solubility for in vivo dosing. The methylated piperazine nitrogen ensures that the salt form remains crystalline and non-hygroscopic, facilitating solid-state characterization and GMP manufacturing .

Quote Request

Request a Quote for (4-bromo-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.